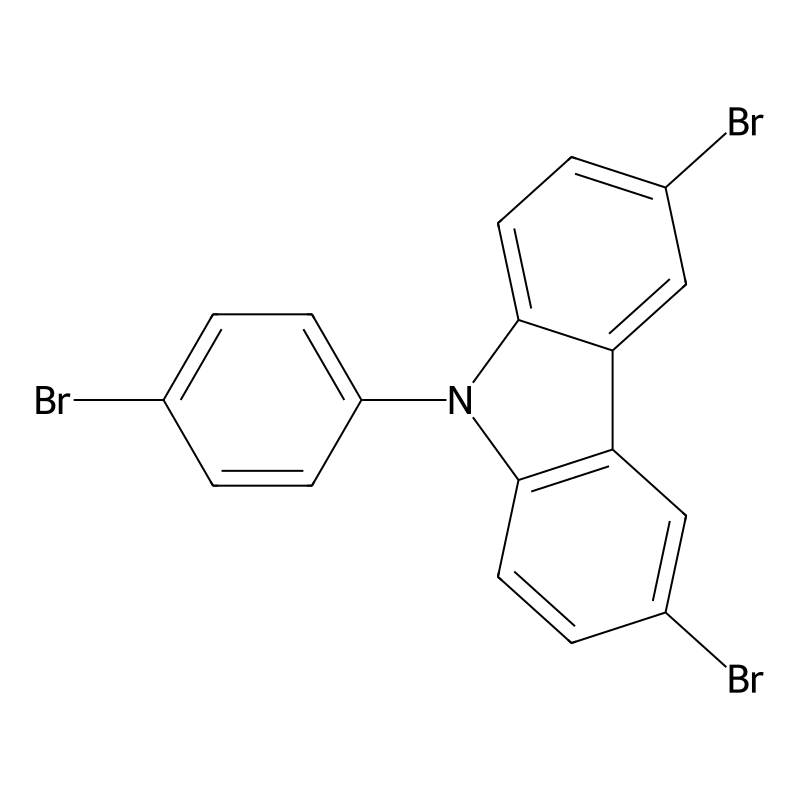

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole is a halogenated aromatic heterocyclic compound used as a critical intermediate and building block in organic electronics. The carbazole core provides a rigid, electron-rich structure known for conferring high thermal stability and effective charge transport characteristics to finished materials. This specific trifunctional structure, with three distinct bromine sites, is engineered for subsequent, highly controlled functionalization via cross-coupling reactions to produce tailored hole-transporting materials (HTMs), host materials for organic light-emitting diodes (OLEDs), and components for perovskite solar cells (PSCs).

Research Fit

References

- [1] S. Grigalevicius, "2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles," Encyclopedia.pub, 2021.

- [2] Y. Ooyama et al., "Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution," RSC Adv., 2017, 7, 48365-48375.

- [3] M. K. Kathiresan et al., "Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions," RSC Adv., 2021, 11, 8749-8761.

Substituting this compound with simpler analogs like 9-phenylcarbazole or using the 3,6-dibromo-9H-carbazole core for in-house N-arylation introduces significant process and performance risks. Carbazole cores with unsubstituted 3- and 6-positions exhibit electrochemical instability, leading to irreversible oxidation and undesirable intermolecular cross-linking during electrochemical stress or subsequent reactions. The targeted 3,6-dibromination of this compound prevents these side reactions, ensuring it acts as a stable, predictable trifunctional building block. Furthermore, the specific tribromo-substitution pattern is not an arbitrary feature; it precisely modulates the molecule's electronic properties and provides defined reactive sites for building complex, high-performance materials where energy-level alignment and molecular architecture are critical.

Substitution Risk

References

- [1] S. S. K. Raavi et al., "Solution processable 3,3′-bicarbazole based fluorescent organic materials for blue light emitting diodes," J. Mater. Chem. C, 2015, 3, 7440-7448.

- [2] M. K. Kathiresan et al., "Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions," RSC Adv., 2021, 11, 8749-8761.

Precursor Suitability: Enables Step-Saving Synthesis Routes, Avoiding Toxic Reagents

This compound serves as a key building block in modern, efficient synthesis protocols that avoid hazardous materials common in traditional routes. Research demonstrates its use in optimized direct C–H/C–Br cross-coupling reactions to create complex, star-shaped hole-transporting materials. This 'step-saving' approach is presented as a direct alternative to traditional Stille cross-couplings, which require the preparation and use of toxic organotin reagents and unstable organolithium intermediates. The use of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole as a core enables a more streamlined, safer, and potentially more cost-effective manufacturing process for advanced electronic materials.

| Evidence Dimension | Synthetic Route Efficiency & Safety |

| Target Compound Data | Enables optimized, direct C–H/C–Br cross-coupling synthesis. |

| Comparator Or Baseline | Traditional Stille cross-coupling routes. |

| Quantified Difference | Qualitative: Avoids the use of toxic organotin reagents and unstable organolithium intermediates required by the comparator method. |

| Conditions | Synthesis of star-shaped hole-transporting materials for perovskite solar cells. |

This compound is specified for modern, safer, and more efficient synthesis workflows, reducing reliance on hazardous and difficult-to-handle reagents.

Electrochemical Stability: Defined Structure Prevents Unwanted Cross-Linking

The substitution at the 3- and 6-positions is critical for ensuring predictable reactivity and electrochemical stability. In carbazole derivatives where these positions are unsubstituted, such as 9-phenylcarbazole, cyclic voltammetry reveals irreversible electrochemical behavior. This instability is attributed to the intermolecular cross-linking of carbazole radical intermediates via the free 3- and 6-positions, forming unwanted, ill-defined side products. By having bromine atoms at these sites, 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole offers a chemically defined and stable scaffold, preventing these undesirable side reactions and ensuring higher fidelity in subsequent synthetic steps or in the final material's performance.

| Evidence Dimension | Electrochemical Reversibility |

| Target Compound Data | 3,6-positions are blocked, preventing radical cross-linking and ensuring predictable reactivity. |

| Comparator Or Baseline | Carbazole derivatives with unsubstituted 3,6-positions (e.g., 9-phenylcarbazole). |

| Quantified Difference | Qualitative: Avoids the irreversible electrochemical behavior and formation of cross-linked products observed in the comparator class. |

| Conditions | Cyclic voltammetry studies of carbazole derivatives. |

Procuring this compound ensures a stable, non-reactive core, leading to higher-purity final products and greater batch-to-batch reproducibility compared to analogs with reactive C-H bonds.

Electronic Tuning: Bromination Lowers HOMO Energy Level for Improved Stability

The bromine atoms act as electron-withdrawing groups that strategically lower the Highest Occupied Molecular Orbital (HOMO) energy level of the carbazole core. A lower HOMO level generally improves the material's ambient stability by making it more resistant to oxidation. Direct electrochemical comparison of carbazole derivatives shows that bromination increases the oxidation potential. For example, 3-Bromo-N-ethylcarbazole has an oxidation potential of 1.25 V, which is 0.16 V higher than that of the non-brominated N-ethylcarbazole (1.09 V). This demonstrates that the 3,6-dibromo substitution provides a deeper HOMO level compared to non-brominated analogs, a key feature for tuning energy-level alignment in multilayer electronic devices.

| Evidence Dimension | Oxidation Potential (proxy for HOMO level) |

| Target Compound Data | 1.25 V (for 3-Bromo-N-ethylcarbazole, a model compound) |

| Comparator Or Baseline | 1.09 V (for N-ethylcarbazole) |

| Quantified Difference | +0.16 V (Harder to oxidize, indicating a deeper HOMO level) |

| Conditions | Electrochemical analysis of carbazole derivatives. |

This compound provides a carbazole core with pre-engineered electronic properties (deeper HOMO), which can enhance device stability and simplify energy-level matching with other device layers.

Core Building Block for Advanced Hole-Transporting Materials (HTMs)

This compound is the specified precursor for synthesizing complex, often star-shaped or dendritic, HTMs for high-performance perovskite solar cells and OLEDs. Its three distinct bromine atoms serve as reliable handles for subsequent C-C or C-N cross-coupling reactions, allowing for the construction of well-defined, high-purity materials with tailored energy levels.

Intermediate for Thermally Activated Delayed Fluorescence (TADF) Host Materials

The stable, electronically-tuned carbazole core makes this compound an ideal starting point for synthesizing host materials for blue PHOLEDs and TADF devices. The deeper HOMO level imparted by the bromine atoms contributes to better charge injection/transport balance and improved device stability.

Monomer for Hole-Transporting Polymers

The difunctional nature of the 3,6-dibromo positions allows this compound to be used as a monomer in polymerization reactions, such as Suzuki or Yamamoto couplings. This enables the creation of conjugated polymers with hole-transporting properties for use in solution-processable organic electronic devices, where high purity and predictable reactivity are essential for achieving desired molecular weights and performance.

Application Fit

References

- [1] M. K. Kathiresan et al., "Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions," RSC Adv., 2021, 11, 8749-8761.

- [2] J. F. Ambrose and R. F. Nelson, "Electrochemical and Spectroscopic Properties of Cation Radicals of Carbazole and Its N-Substituted Derivatives," J. Electrochem. Soc., 1968, 115, 1159-1164.

- [3] R. Schroot, U. S. Schubert, and M. Jäger, "Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization," Macromolecules, 2017, 50, 1131-1144.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Wikipedia

Explore Compound Types